4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide
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Overview
Description
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with two methoxy-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-methylphenylamine and 2-methoxyphenylacetic acid.
Amide Bond Formation: The amide bond is formed through a condensation reaction between the amine and the carboxylic acid. This reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to modify their properties.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-methylphenyl isocyanate
- 2-methoxyphenyl isocyanate
- 2-methoxy-4-methylphenol
Uniqueness
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide is unique due to its specific substitution pattern and the presence of both methoxy and amide functional groups. This combination of features can impart distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-13-16(22-2)12-11-15(14)7-6-10-19(21)20-17-8-4-5-9-18(17)23-3/h4-5,8-9,11-13H,6-7,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGYFQZZYWQEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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